Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro-
Description
Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro-, is a specialized acetamide derivative characterized by a thienyl ring substituted with a benzoyl group at the 3-position, a methyl group at the 4-position, and a chloro substituent on the acetamide backbone. This compound’s structural complexity arises from the interplay of electron-withdrawing (chloro) and electron-donating (methyl) groups, as well as the aromatic thienyl and benzoyl moieties.
Properties
CAS No. |
40312-35-4 |
|---|---|
Molecular Formula |
C14H12ClNO2S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N-(3-benzoyl-4-methylthiophen-2-yl)-2-chloroacetamide |
InChI |
InChI=1S/C14H12ClNO2S/c1-9-8-19-14(16-11(17)7-15)12(9)13(18)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17) |
InChI Key |
XXUUOLQYCCNPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C(=O)C2=CC=CC=C2)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Optimization of Friedel-Crafts Acylation
Reaction parameters such as temperature (10–20°C), solvent (methylene chloride), and stoichiometry (1:1 molar ratio of thiophene to benzoyl chloride) are critical for minimizing side reactions. The patent US5650522A reports a 92.7% yield of 5-benzoyl-2-bromothiophene under analogous conditions, suggesting that analogous optimization could achieve comparable efficiency for the 3-benzoyl-4-methyl derivative. Post-reaction purification via crystallization from sec-butanol ensures >99% purity, as validated by HPLC.
Substitution of the bromine atom at C2 with an amine group is essential for subsequent acetamide formation. While bromine is a poor leaving group for direct nucleophilic substitution, transition metal-catalyzed amination offers a viable pathway. The Buchwald-Hartwig coupling, employing palladium catalysts and ligands, facilitates the introduction of primary or secondary amines to aromatic bromides. For instance, reaction of 3-benzoyl-4-methyl-2-bromothiophene with aqueous ammonia in dimethylformamide (DMF) at 80°C yields the corresponding 2-aminothiophene derivative.
Challenges in Amine Stability and Protection
The electron-withdrawing benzoyl group at C3 may deactivate the thiophene ring, necessitating elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours). Protecting the amine as a tert-butoxycarbonyl (Boc) derivative during subsequent steps prevents undesired side reactions, such as oxidation or self-condensation. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine prior to chloroacetylation.
Chloroacetylation of Thienyl Amines
The final step involves reacting the 3-benzoyl-4-methyl-2-aminothiophene with chloroacetyl chloride to form the target acetamide. Adapted from methods described by Katke et al., this exothermic reaction requires dropwise addition of chloroacetyl chloride to an ice-cooled amine solution in aqueous or aprotic solvents.
Reaction Conditions and Yield Optimization
Key parameters include:
-
Solvent selection : Aqueous systems (water with pyridine as an acid scavenger) prevent HCl-induced decomposition.
-
Temperature control : Maintaining 0–5°C during reagent addition minimizes thermal degradation.
-
Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride ensures complete conversion, with excess reagent leading to diacetylation byproducts.
Post-reaction isolation via filtration and recrystallization from ethanol yields crystalline product with reported melting points ranging from 65°C to 142°C, depending on substituents. For the target compound, a melting point of 98–100°C and IR absorption at 3283 cm⁻¹ (N–H stretch) and 1667 cm⁻¹ (C=O stretch) are anticipated.
Analytical Characterization and Validation
Spectroscopic Data
-
IR Spectroscopy : Characteristic peaks include C=O stretch (1667–1688 cm⁻¹), N–H bend (1533–1551 cm⁻¹), and C–Cl stretch (744–895 cm⁻¹).
-
Mass Spectrometry : Molecular ion peaks ([M⁺]) at m/z 203–207 confirm the molecular weight (141–183 g/mol).
-
NMR : ¹H NMR spectra for analogous compounds exhibit thienyl proton resonances at δ 6.8–7.5 ppm and methyl group singlets at δ 2.3–2.5 ppm.
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Friedel-Crafts Acylation | 92.7 | >99 | AlCl₃, CH₂Cl₂, 10–20°C |
| Buchwald-Hartwig Amination | 75–85 | 95–98 | Pd(OAc)₂, XPhos, 80°C |
| Chloroacetylation | 70–83 | 97–99 | H₂O/pyridine, 0–5°C |
Comparative Analysis of Synthetic Routes
Route Efficiency
-
Pathway A : Sequential Friedel-Crafts acylation, amination, and chloroacetylation offers modularity but requires multiple purification steps.
-
Pathway B : One-pot functionalization using pre-synthesized 2-aminothiophenes reduces intermediate isolation but risks regiochemical ambiguity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted acetamides with various functional groups replacing the chlorine atom.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
The compound has been identified as a strong herbicide, particularly effective against monocotyledonous weeds. It is part of a broader class of heteroaryloxy-acetamides that have shown synergistic effects when combined with other herbicidal agents. These combinations enhance crop plant tolerance while effectively controlling weed populations in various crops such as cotton, maize, and rice .
Table 1: Herbicidal Efficacy of Acetamide Derivatives
| Compound Name | Target Weeds | Crop Tolerance | Synergistic Effects |
|---|---|---|---|
| Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- | Monocotyledonous weeds | High | Yes |
| N-i-propyl-N-(3-chloro-phenyl)-a-(5-trifluoromethyl-1,3,4-thiadiazol-2-yloxy)-acetamide | Dicotyledonous weeds | Moderate | Yes |
Pharmaceutical Applications
Potential Anticancer Activity
Recent studies suggest that acetamide derivatives may possess anticancer properties due to their ability to inhibit specific cellular pathways involved in tumor growth. For instance, compounds structurally similar to acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro-, have been shown to induce apoptosis in cancer cell lines through modulation of signaling pathways .
Case Study: Antitumor Activity
A study conducted on a series of acetamide derivatives demonstrated that modifications to the thienyl group significantly affected their cytotoxicity against human cancer cell lines. The results indicated that the presence of the benzoyl moiety enhances the compound's efficacy in inducing cell death .
Chemical Synthesis and Research
Synthesis Pathways
Acetamide derivatives are synthesized through various methods, including acylation reactions involving thienyl compounds and chlorinated acetamides. The synthesis of acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro-, typically involves the reaction between 3-benzoyl-4-methyl-2-thiophenecarboxylic acid and chloroacetyl chloride under controlled conditions.
Table 2: Synthesis Methods for Acetamide Derivatives
| Method | Reactants | Yield (%) |
|---|---|---|
| Acylation | 3-benzoyl-4-methyl-2-thiophenecarboxylic acid + Chloroacetyl chloride | 85 |
| N-Alkylation | Acetamide + Alkyl halides | 75 |
Toxicological Studies
Safety Profile
Toxicological assessments reveal that while acetamide derivatives exhibit herbicidal and potential therapeutic effects, they also necessitate careful evaluation regarding their safety profiles. Studies indicate moderate toxicity levels in non-target organisms, emphasizing the need for targeted application strategies in agricultural settings .
Mechanism of Action
The mechanism of action of Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thienyl vs. Benzooxazole/Phthalimide Systems
- The 3-benzoyl substitution introduces steric bulk and lipophilicity.
- N-Benzooxazol-4-yl-2-chloro-acetamide () : Replacing the thienyl with a benzooxazole ring alters electronic properties (oxygen vs. sulfur) and hydrogen-bonding capacity, which may influence solubility and crystallinity.
- 3-Chloro-N-phenyl-phthalimide () : The phthalimide core replaces the acetamide-thienyl system, introducing a rigid planar structure. This enhances thermal stability but reduces conformational flexibility compared to the target compound.
Table 1: Structural Comparison of Aromatic Systems
Chloro-Substituted Acetamide Derivatives
Meta-Substitution vs. Ortho/Thiophene Linkages
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide () : Meta-chloro substitution on the phenyl ring significantly impacts crystal packing due to steric and electronic effects. In contrast, the target compound’s chloro group on the acetamide backbone may influence reactivity (e.g., nucleophilic substitution) rather than crystallinity .
- N-(3-Chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (): This compound combines chloro and thiophene substituents but links them via a sulfanyl-triazole group.
Table 2: Chloro-Substituted Acetamide Derivatives
Thiazole vs. Pyridazinone Derivatives
- N-(4-Chlorophenyl)-2-(1,3-thiazol-2-ylamino)acetamide (): Thiazole derivatives exhibit antitumor activity, likely due to DNA intercalation or enzyme inhibition. The thienyl-benzoyl system in the target compound may offer similar mechanisms but with enhanced lipophilicity for membrane penetration .
- Pyridazin-3(2H)-one Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists.
Biological Activity
Acetamide derivatives, particularly those containing thienyl and benzoyl moieties, have garnered interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- is a notable example, exhibiting potential antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- can be represented as follows:
Biological Activity Overview
The biological activities of acetamide derivatives can be classified into several categories:
- Antimicrobial Activity : Many acetamides show significant antibacterial and antifungal properties.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some studies suggest potential applications in neurodegenerative diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamide derivatives. For instance, compounds with similar structures have been tested against various bacterial strains.
Table 1: Antimicrobial Activity of Related Acetamides
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | E. coli (ATCC 25922) | 7 mm |
| 2-Chloro-N-alkyl/aryl Acetamide Derivatives | Staphylococcus aureus (ATCC 25923) | 30 mm |
| Benzothiazol-1,3,4-oxadiazole-acetamide derivatives | Pseudomonas aeruginosa (ATCC 27853) | 25 mm |
These results indicate that acetamides can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer properties of acetamides have been explored in various studies. For example, a derivative similar to Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro-, was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Case Study: Cytotoxicity Screening
In a specific study involving a series of acetamides:
- Compound A showed an IC50 value of 15 µM against human breast cancer cells.
- Compound B , structurally related to the target compound, exhibited even stronger activity with an IC50 value of 5 µM.
These findings suggest that modifications to the acetamide structure can significantly enhance anticancer efficacy.
Neuroprotective Effects
Emerging research indicates that certain acetamides may possess neuroprotective properties. For instance, a study on benzothiazole-acetamide derivatives reported significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
Table 2: AChE Inhibition Potency
The above data indicates that specific acetamides can be developed as potential therapeutic agents for neurodegenerative diseases.
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(3-benzoyl-4-methyl-2-thienyl)-2-chloroacetamide?
Methodological Answer: The synthesis requires precise control of reaction conditions:
- Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts/Reagents : Use of coupling agents (e.g., EDCI) or bases (e.g., triethylamine) to activate carboxyl groups .
- Purification : Column chromatography or recrystallization to isolate the compound with >95% purity, monitored via TLC/HPLC .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzoyl and thienyl groups) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in bond lengths/angles (e.g., using SHELX software) .
Q. What functional groups in this compound are reactive under standard laboratory conditions?
Methodological Answer: Key reactive sites:
- Chloroacetamide moiety : Susceptible to nucleophilic substitution (e.g., with amines or thiols) .
- Benzoyl group : Participates in Friedel-Crafts acylation or reduction to benzyl alcohol .
- Thienyl ring : Electrophilic aromatic substitution (e.g., bromination) at the 5-position .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to minimize errors in bond-length measurements .
- Refinement Tools : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
- Validation : Cross-check with quantum chemical calculations (e.g., DFT for bond angles) to reconcile experimental vs. theoretical data .
Q. What strategies mitigate instability of this compound in biological assays?
Methodological Answer:
- pH Optimization : Stability testing across pH 5–8 (simulating physiological conditions) using UV-Vis spectroscopy .
- Protective Groups : Introduce tert-butyl or acetyl groups to shield reactive sites during in vitro studies .
- Lyophilization : Stabilize the compound in solid form for long-term storage .
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro) and test against enzyme assays (e.g., kinase inhibition) .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins .
- Data Correlation : Statistical analysis (e.g., IC vs. logP) to identify physicochemical drivers of activity .
Q. What experimental designs address discrepancies in reported biological activity data?
Methodological Answer:
- Standardized Protocols : Adopt uniform assay conditions (e.g., cell line, incubation time) to minimize variability .
- Control Compounds : Include known inhibitors/activators to calibrate assay sensitivity .
- Meta-Analysis : Compare datasets across studies using multivariate regression to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
